molecular formula C16H20N4 B5668033 4-[4-(2-ethylphenyl)piperazin-1-yl]pyrimidine

4-[4-(2-ethylphenyl)piperazin-1-yl]pyrimidine

Cat. No. B5668033
M. Wt: 268.36 g/mol
InChI Key: OGHIUPBPNRFQJN-UHFFFAOYSA-N
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Description

The compound "4-[4-(2-ethylphenyl)piperazin-1-yl]pyrimidine" belongs to a class of compounds known for their potential in various pharmacological and chemical applications. While direct studies on this specific compound might be scarce, research on similar piperazine and pyrimidine derivatives has shown these compounds' significance in developing new pharmaceuticals and materials due to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of piperazine and pyrimidine derivatives often involves nucleophilic substitution reactions, electrophilic fluorination, and microwave-assisted synthesis among other methods. For instance, Mallesha et al. (2012) described synthesizing a series of pyrido[1,2-a]pyrimidin-4-one derivatives, showcasing a method that could potentially apply to our compound of interest (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals critical insights into their configuration, bonding, and potential interactions. For example, Anthal et al. (2018) provided detailed crystallographic analysis of a piperazine-pyrimidine compound, highlighting the importance of molecular geometry in determining the compound's physical and chemical behaviors (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).

Chemical Reactions and Properties

Chemical reactions involving piperazine and pyrimidine derivatives often include nucleophilic substitution, electrophilic addition, and cyclization reactions, leading to a wide variety of functional compounds. The versatility in chemical reactions enables the synthesis of compounds with targeted biological or physical properties.

Physical Properties Analysis

The physical properties of piperazine and pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and material science. These properties are often determined by the compound's molecular structure and substituents.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are essential for understanding the compound's applications and handling requirements. Studies like those conducted by Sharma et al. (2012) on the metabolism and pharmacokinetics of a related pyrimidine derivative provide insights into how these compounds interact in biological systems, indicating their stability and reactivity (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).

properties

IUPAC Name

4-[4-(2-ethylphenyl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-2-14-5-3-4-6-15(14)19-9-11-20(12-10-19)16-7-8-17-13-18-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHIUPBPNRFQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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